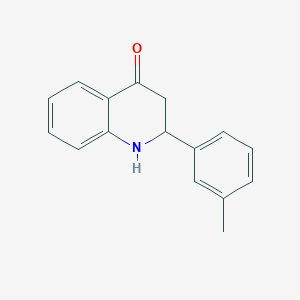
2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one est un composé organique qui appartient à la classe des quinolinones. Ce composé présente une structure de noyau quinoléine avec un groupe tolyle qui lui est attaché. Les quinolinones sont connues pour leurs diverses activités biologiques et sont souvent étudiées pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la réaction de Povarov, qui implique la condensation d’un dérivé d’aniline avec un aldéhyde et une alcène en présence d’un catalyseur acide. Les conditions de réaction comprennent souvent l’utilisation de solvants tels que l’éthanol ou l’acide acétique et des températures allant de la température ambiante aux conditions de reflux.
Méthodes de production industrielle
La production industrielle de la this compound peut impliquer des versions optimisées des voies de synthèse mentionnées ci-dessus. La production à grande échelle nécessite souvent l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Le choix des catalyseurs et des solvants est crucial pour minimiser les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinoléine.
Réduction : Les réactions de réduction peuvent le convertir en dérivés de dihydroquinoléine.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire différents groupes fonctionnels sur le noyau quinoléine.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans des conditions telles que le reflux ou la température ambiante.
Produits principaux
Les principaux produits formés à partir de ces réactions comprennent divers quinoléines et dihydroquinoléines substituées, qui peuvent avoir des propriétés biologiques et chimiques différentes.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, elle peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application spécifique et de la structure du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Phénylquinoléine : Structure similaire mais avec un groupe phényle au lieu d’un groupe tolyle.
2-(p-Tolyl)quinoléine : Similaire mais avec le groupe tolyle en position para.
2-(o-Tolyl)quinoléine : Similaire mais avec le groupe tolyle en position ortho.
Unicité
La 2-(m-Tolyl)-2,3-dihydroquinolin-4(1H)-one est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La position méta du groupe tolyle peut entraîner des effets stériques et électroniques différents par rapport aux isomères ortho et para.
Propriétés
Formule moléculaire |
C16H15NO |
|---|---|
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-(3-methylphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)15-10-16(18)13-7-2-3-8-14(13)17-15/h2-9,15,17H,10H2,1H3 |
Clé InChI |
DVMPZBSEQWGQTK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2CC(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)

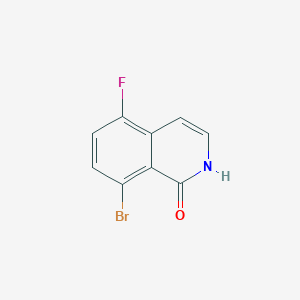
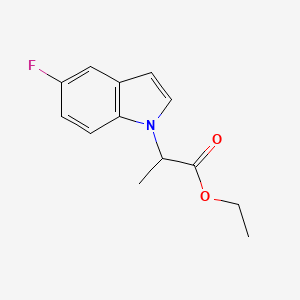
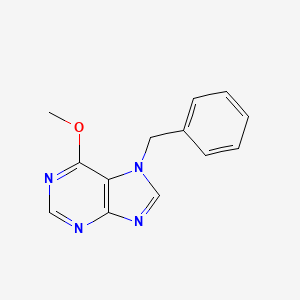



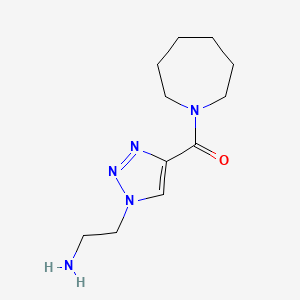
![(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11871194.png)
![1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)

![N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide](/img/structure/B11871218.png)
